molecular formula C88H145N23O24 B013091 Paracelsin CAS No. 88526-44-7

Paracelsin

Cat. No. B013091
CAS RN: 88526-44-7
M. Wt: 1909.2 g/mol
InChI Key: BTEMFPRMBHUSHB-PKESLDLMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Paracelsin is a peptide that was first identified in the venom of the South American pit viper, Bothrops jararaca. It is a member of the bradykinin-potentiating peptide family, which includes other peptides that have been shown to have potent hypotensive and vasodilatory effects. Paracelsin has been the subject of extensive scientific research due to its potential therapeutic applications in the treatment of cardiovascular diseases.

Scientific Research Applications

Characterization and Biochemical Properties Paracelsin, a polypeptide antibiotic of the peptaibol class, is excreted by the mold Trichoderma reesei. It is characterized by its hemolytic and membrane-active properties. Extensive studies using nuclear magnetic resonance spectroscopy and circular dichroism have revealed significant helical portions in the solution. The sequence determination of paracelsin has facilitated discussions of its properties in relation to similar analogues like alamethicin and suzukacillin (Brückner, Graf, & Bokel, 1984). Additionally, the microheterogeneity of paracelsin has been analyzed using mass spectrometric methods, revealing a more complex composition than previously assumed (Pocsfalvi et al., 1997).

Separation and Structural Characterization High-performance liquid chromatography, coupled with field desorption and fast atom bombardment mass spectrometry, has been instrumental in the separation and structural characterization of paracelsin. This process has successfully resolved the microheterogeneity caused by amino acid exchange in paracelsin and related peptides (Brückner & Przybylski, 1984).

Interaction with Membranes Studies on the interaction of paracelsin with membranes have highlighted its role in membrane pore formation. The mechanism and efficiency of this process vary significantly depending on the peptide sequences and amino acids constituting the peptaibol. These interactions have implications for understanding its biological activities and potential applications in biotechnology (Grigoriev et al., 2003).

Retention Behavior on Reversed-Phase Silicas Further research has explored the retention behavior of paracelsin peptides on reversed-phase silicas with varying n-alkyl chain length and ligand density. This study provides insights into the interactions of paracelsin with different chromatographic conditions, contributing to our understanding of its physicochemical properties (Lork et al., 1989).

properties

CAS RN

88526-44-7

Product Name

Paracelsin

Molecular Formula

C88H145N23O24

Molecular Weight

1909.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[(2-acetamido-2-methylpropanoyl)amino]propanoyl]amino]-2-methylpropanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]propanoyl]amino]-N-[1-[[(2S)-1-[[1-[[2-[[1-[[1-[(2S)-2-[[(2S)-1-[[1-[[1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[(1-hydroxy-3-phenylpropan-2-yl)amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]pentanediamide

InChI

InChI=1S/C88H145N23O24/c1-44(2)60(69(125)108-87(23,24)78(134)109-85(19,20)75(131)99-53(35-38-57(90)115)66(122)98-52(34-37-56(89)114)65(121)96-51(43-112)41-50-31-28-27-29-32-50)100-68(124)55-33-30-40-111(55)79(135)88(25,26)110-77(133)86(21,22)103-59(117)42-92-71(127)80(9,10)107-70(126)61(45(3)4)101-76(132)84(17,18)106-67(123)54(36-39-58(91)116)97-62(118)46(5)93-73(129)82(13,14)104-64(120)48(7)95-74(130)83(15,16)105-63(119)47(6)94-72(128)81(11,12)102-49(8)113/h27-29,31-32,44-48,51-55,60-61,112H,30,33-43H2,1-26H3,(H2,89,114)(H2,90,115)(H2,91,116)(H,92,127)(H,93,129)(H,94,128)(H,95,130)(H,96,121)(H,97,118)(H,98,122)(H,99,131)(H,100,124)(H,101,132)(H,102,113)(H,103,117)(H,104,120)(H,105,119)(H,106,123)(H,107,126)(H,108,125)(H,109,134)(H,110,133)/t46-,47-,48-,51?,52-,53-,54-,55-,60-,61-/m0/s1

InChI Key

BTEMFPRMBHUSHB-PKESLDLMSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)NC(C)(C)C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)NCC(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)C(C)(C)NC(=O)[C@H](C)NC(=O)C(C)(C)NC(=O)[C@H](C)NC(=O)C(C)(C)NC(=O)C

SMILES

CC(C)C(C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)CO)NC(=O)C2CCCN2C(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)CNC(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C

Canonical SMILES

CC(C)C(C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)CO)NC(=O)C2CCCN2C(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)CNC(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C

sequence

XAXAXAQXVXGXXPVXXQQF

synonyms

paracelsin
paracelsin A

Origin of Product

United States

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